2,6-Dichloro-3,5-dihydroxybenzoic acid

Descripción general

Descripción

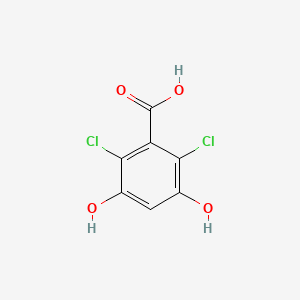

2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 and a molecular weight of 223.014 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

The synthesis of 2,6-Dichloro-3,5-dihydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dihydroxybenzoic acid under controlled conditions . The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the benzoic acid ring.

Análisis De Reacciones Químicas

2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can lead to the formation of hydroxylated derivatives.

Aplicaciones Científicas De Investigación

2,6-Dichloro-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in metabolic profiling or its potential therapeutic applications.

Comparación Con Compuestos Similares

2,6-Dichloro-3,5-dihydroxybenzoic acid can be compared with other similar compounds, such as:

2,5-Dihydroxybenzoic acid: This compound has a similar structure but lacks the chlorine atoms, which can significantly alter its chemical reactivity and biological activity.

3,5-Dihydroxybenzoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2,6-Dichloro-3,5-dihydroxybenzoic acid (commonly referred to as 3,5-Dichloro-2,6-dihydroxybenzoic acid) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, mechanisms of action, and significant findings from recent research.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 223.01 g/mol

- Structure : The compound features two chlorine atoms and two hydroxyl groups on a benzoic acid framework, contributing to its biological activity.

3,5-Dichloro-2,6-dihydroxybenzoic acid exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Anti-parasitic Effects : The compound has demonstrated anti-leishmanial activity by binding iron ions, thereby preventing the release of iron from the parasite and inhibiting protein synthesis through disulfide bond formation .

- Neurogenic Potential : Recent studies have indicated that it may promote neurogenesis by activating neural precursor cells and enhancing their proliferation .

Antioxidant Properties

Research has evaluated the antioxidant capabilities of various hydroxybenzoic acids, including 3,5-Dichloro-2,6-dihydroxybenzoic acid. Although it was noted to have lower antioxidant potential compared to other compounds in its class, its dual hydroxyl groups contribute to some level of radical scavenging activity .

Cytotoxicity Studies

Cytotoxic effects were assessed using cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound was found to influence cell viability and apoptosis pathways at certain concentrations, indicating a potential role in cancer therapy .

Case Studies and Clinical Insights

- Metabolomic Studies : A significant correlation was found between 3,5-Dichloro-2,6-dihydroxybenzoic acid levels and exposure to perfluorooctane sulfonate (PFOS), suggesting its relevance in environmental health studies .

- Dietary Associations : In dietary studies, this compound has been identified as a marker for high dietary fiber intake, linking it to potential health benefits associated with fiber-rich diets .

Comparative Analysis of Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Chloro-2-hydroxybenzoic acid | 0.98 | Contains one chlorine atom and one hydroxyl group. |

| Methyl 3-chloro-2-hydroxybenzoate | 0.92 | Methyl ester derivative of chlorinated benzoic acid. |

| 3,5-Dichloro-4-hydroxybenzoic acid | 0.92 | Similar dichlorination pattern but different hydroxyl position. |

| 5-Chloro-2-hydroxybenzoic acid | 0.91 | Contains one chlorine atom; differs in substitution pattern. |

| 3,5-Dichloro-2-methoxybenzoic acid | 0.90 | Similar dichlorination but features a methoxy group instead of hydroxyls. |

This table illustrates the structural variations among related compounds that may influence their chemical properties and biological activities.

Propiedades

IUPAC Name |

2,6-dichloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-Dichloro-3,5-dihydroxybenzoic acid in the microbial degradation of 2,6-dichlorobenzamide (BAM)?

A1: this compound is a key intermediate in the BAM catabolic pathway utilized by the bacterium Aminobacter sp. MSH1. [] This compound is formed from two sequential hydroxylation reactions catalyzed by the enzyme BbdD, acting on 2,6-dichlorobenzoic acid (2,6-DCBA). Following its formation, this compound undergoes glutathione-dependent dechlorination, ultimately leading to the complete mineralization of BAM. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.